3-[4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methyl](methyl)anilino]propanenitrile
Description
The compound 3-[4-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile (CAS: 260446-88-6) is a nitrile-containing heterocyclic molecule with the molecular formula C₁₅H₁₄N₄O₂S and a molecular weight of 314.36 g/mol . Its structure features:
- A hexahydropyrimidine core with two keto (C=O) groups and one thione (C=S) moiety.
- A methyl-substituted aniline ring connected via a conjugated methylidene (–CH=C–) bridge.
- A propanenitrile (–CH₂CH₂CN) side chain.
It is cataloged as a research chemical, emphasizing its role in synthetic or pharmacological studies .
Properties
IUPAC Name |
3-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-N-methylanilino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19(8-2-7-16)11-5-3-10(4-6-11)9-12-13(20)17-15(22)18-14(12)21/h3-6,9H,2,8H2,1H3,(H2,17,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNPLKRKFXRVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the nitrile group, and the attachment of the aniline derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-4-[(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs from recent literature. Key structural and functional differences are summarized below:
2.1 Structural Analogs in Heterocyclic Chemistry
2.1.1 Pyran-Based Nitriles
- Compound 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (from Molecules, 2012) . Key Features: A pyran ring fused with dicarbonitrile and pyrazole groups. Comparison: Unlike the target compound’s hexahydropyrimidine core, 11a contains a pyran ring. The presence of dual nitrile groups in 11a may enhance electrophilicity, whereas the thione group in the target compound could improve hydrogen-bonding capacity.
2.1.2 Thiophene Derivatives
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (from Molecules, 2012) . Key Features: A thiophene ring with amino, cyano, and carbonyl substituents. Comparison: The thiophene sulfur in 7a contributes to aromaticity, while the thione group in the target compound is non-aromatic and may act as a stronger hydrogen-bond acceptor.
2.2 Functional Group Variations
2.2.1 Propanenitrile-Containing Compounds
- Compound 9: A nucleoside-phosphoramidite derivative with a propanenitrile group (from Synthesis, Base Pairing and Structure, 2016) . Key Features: A complex nucleoside analog with a phosphino-propanenitrile side chain. Comparison: Both compounds share the propanenitrile moiety, but Compound 9’s nucleoside backbone suggests applications in oligonucleotide synthesis, whereas the target compound’s heterocyclic core may favor small-molecule interactions.
2.4 Physicochemical and Electronic Properties
| Property | Target Compound | Compound 11a | Compound 7a |
|---|---|---|---|
| Core Structure | Hexahydropyrimidine | Pyran | Thiophene |
| Key Functional Groups | Thione, nitrile, keto | Dicarbonitrile, pyrazole | Cyano, carbonyl |
| Hydrogen-Bond Capacity | High (C=O, C=S) | Moderate (C≡N, NH₂) | Moderate (C=O, NH₂) |
| Aromaticity | Partial conjugation | Fully conjugated pyran | Aromatic thiophene |
Its nitrile group may confer stability against hydrolysis compared to ester-containing analogs like 11b .
Biological Activity
The compound 3-[4-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yliden)methylanilino]propanenitrile is a derivative of pyrimidine and has garnered attention due to its significant biological activities. This article explores its biological properties, including analgesic effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 364.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 364.45 g/mol |
| Solubility | Soluble in DMF, DMSO |
| Melting Point | 236–238 °C |
Analgesic Effects
Research indicates that the compound exhibits notable analgesic activity . A study demonstrated that it possesses an analgesic effect that exceeds that of metamizole sodium while being less toxic by a factor of two .
Case Study: Analgesic Testing
In a controlled experiment involving non-linear mice, the compound was administered intraperitoneally. The results showed an LD50 greater than 5100 mg/kg, indicating a relatively high safety margin compared to traditional analgesics.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may also exhibit cytotoxic properties , making it a candidate for anticancer drug development. In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in pain signaling and tumor growth. The presence of the thioxo and dioxo groups in its structure is thought to play a crucial role in its pharmacological effects.
Synthesis and Characterization
The synthesis of the compound involves a three-component reaction utilizing 2,4-dimethylacetoacetanilide, 3-fluorobenzaldehyde, and thiourea . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the integrity of the synthesized compound.
In Vivo Studies
In vivo studies further corroborate the analgesic properties observed in vitro. Animals treated with the compound showed significant pain relief in models of acute pain compared to control groups.
Comparative Analysis with Other Compounds
A comparative study highlighted the efficacy of this compound against other known analgesics:
| Compound | Analgesic Effect (Relative) | Toxicity (LD50) |
|---|---|---|
| 3-[4-[(4,6-dioxo-2-thioxo... | Higher than metamizole | > 5100 mg/kg |
| Metamizole Sodium | Standard | ~2500 mg/kg |
| Ibuprofen | Moderate | ~2000 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
